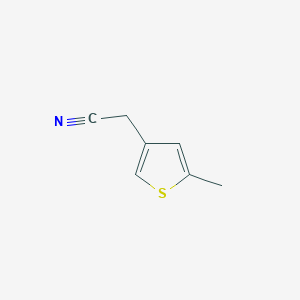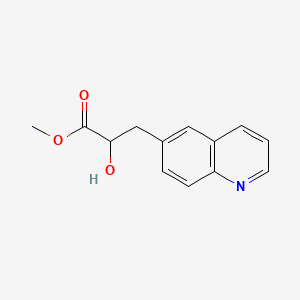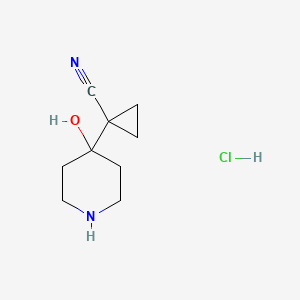
1-(4-Hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride is a chemical compound with a unique structure that combines a piperidine ring with a cyclopropane moiety and a nitrile group.
Vorbereitungsmethoden
The synthesis of 1-(4-Hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced at the 4-position of the piperidine ring through selective hydroxylation reactions.
Cyclopropane Formation: The cyclopropane ring is formed by reacting the piperidine derivative with suitable cyclopropanating agents under controlled conditions.
Nitrile Group Addition: The nitrile group is introduced through nucleophilic substitution reactions using appropriate nitrile sources.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Chemischer Reaktionen
1-(4-Hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group and nitrile group play crucial roles in its binding to enzymes and receptors, leading to various biochemical effects. The compound’s unique structure allows it to modulate specific pathways, making it a valuable tool in scientific research .
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride can be compared with similar compounds such as:
4-Hydroxypiperidine: A simpler compound with a hydroxyl group on the piperidine ring, used in various chemical syntheses.
Cyclopropane-1-carbonitrile: A compound with a cyclopropane ring and a nitrile group, used as a building block in organic synthesis.
Piperidine Derivatives: Various piperidine derivatives with different substituents, used in medicinal chemistry and drug development.
The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H15ClN2O |
|---|---|
Molekulargewicht |
202.68 g/mol |
IUPAC-Name |
1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C9H14N2O.ClH/c10-7-8(1-2-8)9(12)3-5-11-6-4-9;/h11-12H,1-6H2;1H |
InChI-Schlüssel |
NSJMEMZAHBCWSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C#N)C2(CCNCC2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




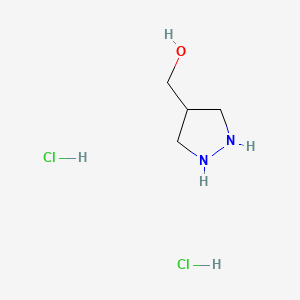
![1-[5-Bromo-2-(2-ethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13485483.png)

![5-[2-(2-Aminoethoxy)ethyl-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13485496.png)
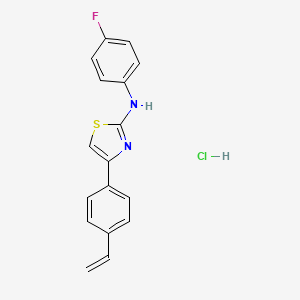
![2-Chloro-2',5,5'-trimethyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B13485516.png)
![Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13485522.png)


![Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485541.png)
